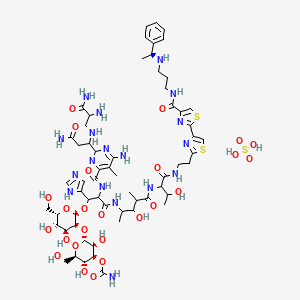

Peplomycin sulfate

Description

Properties

CAS No. |

70384-29-1 |

|---|---|

Molecular Formula |

C61H90N18O25S3 |

Molecular Weight |

1571.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid |

InChI |

InChI=1S/C61H88N18O21S2.H2O4S/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29;1-5(2,3)4/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79);(H2,1,2,3,4)/t25?,26-,27?,28?,30?,31?,35-,36+,40?,41?,42?,43+,44+,45-,46-,47?,48-,49-,59+,60-;/m0./s1 |

InChI Key |

ZHHIHQFAUZZMTG-HBTICLRTSA-N |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O |

Isomeric SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O.OS(=O)(=O)O |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O |

Appearance |

Light yellow to yellow solid powder |

Other CAS No. |

70384-29-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

68247-85-8 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NK 631 NK-631 NK631 Pepleomycin Peplomycin Peplomycin Sulfate Peplomycin Sulfate (1:1) Sulfate, Peplomycin |

Origin of Product |

United States |

Molecular Mechanisms of Peplomycin Sulfate Action

Reactive Oxygen Species Mediated DNA Damage by Peplomycin (B1231090) Sulfate (B86663)

Generation of Free Radicals (e.g., Superoxide (B77818), Hydroxyl Radicals)

The primary mechanism of peplomycin sulfate involves the formation of a complex between the drug, iron ions (Fe2+), and molecular oxygen. patsnap.com This complex undergoes a series of redox reactions, which ultimately lead to the generation of highly reactive oxygen species (ROS), specifically superoxide (O2•−) and hydroxyl radicals (•OH). patsnap.compatsnap.com These free radicals are potent oxidants responsible for the subsequent oxidative damage to DNA. patsnap.com

Induction of Single and Double-Strand DNA Breaks

This compound induces DNA strand breaks in cancer cells. patsnap.compatsnap.com The reactive oxygen species, particularly hydroxyl radicals, generated by the drug's interaction with metal ions and oxygen, attack the phosphate (B84403) backbone of the DNA molecule. patsnap.com This oxidative damage results in the formation of both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA. patsnap.compatsnap.comnih.govmdpi.com Studies have shown that even low concentrations of peplomycin can induce dose-dependent single-stranded breaks. nih.gov The drug exhibits a high affinity for DNA, preferentially binding to regions rich in guanine-cytosine pairs. This binding stabilizes the DNA-peplomycin complex, rendering the DNA more susceptible to cleavage by the generated reactive oxygen species. patsnap.com

Modulation of DNA Damage by Chelators and Scavengers

The DNA-cleaving activity of this compound is critically dependent on its ability to chelate metal ions, such as iron. ontosight.ai Research indicates that the addition of ferrous ions enhances peplomycin-induced DNA damage. nih.gov Conversely, the specific iron chelator deferoxamine (B1203445) inhibits this DNA damage, underscoring the essential requirement of iron for peplomycin's DNA-damaging activity. nih.gov Furthermore, free radical scavengers, such as superoxide dismutase (SOD), have been shown to inhibit peplomycin-induced DNA damage, suggesting a role for superoxide radicals in the drug's mechanism of action, possibly through a non-enzymatic interaction. nih.gov

Downstream Effects on Cellular Processes Induced by this compound

The DNA damage inflicted by this compound has profound downstream consequences for cellular processes, leading to the disruption of fundamental biological functions.

Cellular and Preclinical Pharmacodynamics of Peplomycin Sulfate

Cell Cycle Dysregulation and Apoptosis Induction by Peplomycin (B1231090) Sulfate (B86663)

Peplomycin sulfate fundamentally interferes with the normal progression of the cell cycle, a critical process for cell growth and division. This disruption is a key mechanism of its anticancer activity, leading to the selective elimination of rapidly proliferating cancer cells.

Induction of Cell Cycle Arrest (e.g., G2-phase arrest)

A significant effect of this compound on cancer cells is the induction of cell cycle arrest, particularly in the G2 phase. amegroups.cn The G2 phase is a critical checkpoint where the cell prepares for mitosis. Studies on the liver carcinoma cell line Bel-7402 have demonstrated that treatment with this compound leads to an accumulation of cells in the G2/M phase. amegroups.cn This arrest was observed to be time-dependent, with a significant increase in the G2/M population after 15 hours of treatment. amegroups.cn

This G2 arrest is associated with molecular changes in key cell cycle regulatory proteins. Specifically, in Bel-7402 cells, this compound treatment resulted in a dramatic increase in the levels of cyclin A, while the levels of cyclin B1 showed little change. amegroups.cn Cyclins are crucial proteins that regulate the activity of cyclin-dependent kinases (CDKs), which in turn drive the transitions between different phases of the cell cycle. The pronounced elevation of cyclin A is a key indicator of the cellular response to peplomycin-induced DNA damage, triggering the G2 checkpoint to halt cell division. amegroups.cn Many viruses have also been shown to induce G2/M arrest, suggesting this phase could be a vulnerable point for the cell. nih.gov

Cell Cycle Phase-Specific Apoptosis (e.g., G1-phase specific)

Following the G2-phase arrest, this compound induces apoptosis in a cell cycle phase-specific manner. Research has shown that in the Bel-7402 liver carcinoma cell line, while the initial response is a G2-phase arrest, the subsequent apoptotic events predominantly occur in cells that are in the G1 phase. amegroups.cn This was demonstrated by treating the cells for 24 hours, after which a significant portion of the apoptotic cells were identified as being in the G1 phase. amegroups.cn

This finding suggests a complex interplay between cell cycle checkpoints and the apoptotic machinery. The cells arrested in G2 may eventually re-enter the cell cycle, but upon reaching the G1 phase, they are targeted for apoptosis. This G1-phase specific apoptosis highlights a delayed, yet specific, mechanism of cell killing by this compound. amegroups.cn

Molecular and Morphological Hallmarks of this compound-Induced Apoptosis

The induction of apoptosis by this compound is characterized by distinct molecular and morphological changes within the cell, which are the classic hallmarks of programmed cell death. amegroups.cnscielo.br

Morphologically, cells undergoing peplomycin-induced apoptosis exhibit characteristic features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. amegroups.cnresearchgate.net Staining with Hoechst 33258, a fluorescent dye that binds to DNA, has revealed condensed and fragmented nuclei in peplomycin-treated Bel-7402 cells. amegroups.cn These morphological changes are a visual confirmation of the organized process of cellular dismantling that occurs during apoptosis. frontiersin.org

At the molecular level, a key event in peplomycin-induced apoptosis is the fragmentation of DNA. amegroups.cn Agarose gel electrophoresis of DNA extracted from treated cells reveals a characteristic "DNA ladder," which is indicative of the cleavage of DNA into internucleosomal fragments by endogenous endonucleases. amegroups.cn This DNA fragmentation has been shown to be dose-dependent, with higher concentrations of peplomycin leading to increased DNA laddering. amegroups.cn

Another important molecular hallmark is the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane. scielo.brjournalofoncology.org This event, detectable by Annexin V assays, serves as an "eat me" signal for phagocytes. journalofoncology.org In studies with Bel-7402 cells, peplomycin treatment led to an increase in Annexin V-positive cells, confirming the induction of apoptosis. amegroups.cn The activation of caspases, a family of proteases that execute the apoptotic program, is another critical molecular event, although this has been more extensively studied for the parent compound, bleomycin (B88199). nih.govpatsnap.com

in vitro Cytotoxicity and Antitumor Activity of this compound

The efficacy of this compound as an anticancer agent is rooted in its ability to kill cancer cells, a property known as cytotoxicity. This has been extensively evaluated in various cancer cell lines in the laboratory setting (in vitro).

Dose-Dependent Inhibition of Cell Proliferation

A fundamental characteristic of this compound's antitumor activity is its dose-dependent inhibition of cancer cell proliferation. amegroups.cnmedchemexpress.com This means that as the concentration of this compound increases, the number of viable cancer cells decreases. This has been consistently demonstrated across various cancer cell lines using assays such as the MTT assay, which measures cell viability. amegroups.cn

For example, in the human liver carcinoma cell line Bel-7402, this compound exhibited a clear dose-dependent cytotoxic effect after 48 hours of treatment. amegroups.cn Similarly, in human oral squamous carcinoma cell lines SSCKN and SCCTF, peplomycin inhibited cell viability in a dose-dependent manner up to a concentration of 50 μM. medchemexpress.com This dose-dependent relationship is a critical aspect of its preclinical evaluation, providing a basis for understanding its potential therapeutic window. Low concentrations of peplomycin have also been shown to cause dose-dependent single-stranded breaks in DNA. nih.gov

Differential Sensitivity Across various Cancer Cell Lines

While this compound is cytotoxic to a range of cancer cells, not all cancer cell lines are equally sensitive to its effects. researchmap.jpresearchgate.net This differential sensitivity highlights the heterogeneity of cancer and the importance of understanding the factors that influence a cell's response to a particular drug.

Studies comparing the cytotoxicity of this compound across different human oral squamous cell carcinoma lines have revealed significant variations in sensitivity. For instance, the HSC-2 cell line was found to be the most sensitive to peplomycin, with a 50% cytotoxic concentration (CC50) of 9.9 μM. In contrast, the Ca9-22 cell line was the most resistant, with a CC50 of 216.9 μM, representing a more than 20-fold difference in sensitivity. researchmap.jp The sensitivity to peplomycin in these cell lines followed the order: HSC-2 > HSC-3 > HL-60 > NA > HSC-4 > Ca9-22. researchmap.jp Human hepatoma (HepG2) cells have also been shown to be generally more resistant to this compound compared to oral squamous cell carcinoma (HSC-2) cells. researchgate.net

The underlying reasons for this differential sensitivity are complex and may involve variations in drug uptake, DNA repair capacity, and the status of apoptotic signaling pathways among different cancer cell lines. mdpi.comembopress.org

Data Tables

Table 1: Effect of this compound on Cell Cycle Distribution in Bel-7402 Cells

| Treatment Time (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptotic) |

| 0 (Untreated) | 65.2% | 16.4% | 18.4% | 1.9% |

| 9 | 45.3% | 10.5% | 44.2% | 8.7% |

| 15 | 38.1% | 13.7% | 48.2% | 12.5% |

| 24 | 30.5% | 11.2% | 35.7% | 14.6% |

Data derived from studies on the Bel-7402 liver carcinoma cell line treated with 50 µmol/L this compound. amegroups.cn

Table 2: Differential Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | 50% Cytotoxic Concentration (CC50) in µM |

| HSC-2 | Oral Squamous Cell Carcinoma | 9.9 |

| HSC-3 | Oral Squamous Cell Carcinoma | - |

| HL-60 | Promyelocytic Leukemia | - |

| NA | Oral Squamous Cell Carcinoma | - |

| HSC-4 | Oral Squamous Cell Carcinoma | - |

| Ca9-22 | Oral Squamous Cell Carcinoma | 216.9 |

Data represents the concentration of this compound required to inhibit the growth of 50% of the cells. A lower CC50 value indicates higher sensitivity. The order of sensitivity is HSC-2 > HSC-3 > HL-60 > NA > HSC-4 > Ca9-22. researchmap.jp

Comparative Cytotoxicity with Other Antineoplastic Agents in vitro

The cytotoxic effects of this compound have been compared to other antineoplastic agents across various human tumor cell lines. In a study comparing peplomycin with bleomycin, peplomycin demonstrated greater cytotoxicity in three out of four malignant melanoma samples and in one out of five myosarcoma samples. nih.gov However, two squamous cell carcinoma samples of the lung showed identical dose-response curves for both drugs. nih.gov Another study found that mitomycin C exhibited higher tumor-specificity and cytotoxicity against human oral tumor cell lines compared to both this compound and bleomycin sulfate. researchmap.jpnih.gov

The sensitivity of different tumor cell lines to peplomycin can vary significantly. For instance, among several human oral squamous cell lines, HSC-2 was the most sensitive to peplomycin, while Ca9-22 was the most resistant, showing a 21.9-fold difference in the 50% cytotoxic concentration (CC50). researchmap.jp In a comparison with a panel of other anticancer drugs, this compound showed moderate cytotoxicity against HSC-2 cells, being more potent than cisplatin (B142131) but less potent than doxorubicin (B1662922) and etoposide. researchmap.jp Interestingly, against HepG2 human hepatoma cells, this compound's cytotoxic activity was much lower. researchmap.jp

Here is a table summarizing the comparative cytotoxicity data:

Table 1: Comparative Cytotoxicity of this compound and Other Antineoplastic Agents| Cell Line | Drug | CC50 (µM) | Source |

|---|---|---|---|

| Malignant Melanoma (3 of 4 samples) | Peplomycin | More cytotoxic than Bleomycin | nih.gov |

| Myosarcoma (1 of 5 samples) | Peplomycin | More cytotoxic than Bleomycin | nih.gov |

| Squamous Cell Carcinoma of the Lung (2 samples) | Peplomycin | Identical to Bleomycin | nih.gov |

| Carcinoma of the Gall Bladder (1 sample) | Peplomycin | More toxic than Bleomycin | nih.gov |

| HSC-2 (Human Oral Squamous Cell) | This compound | 9.9 | researchmap.jp |

| HSC-2 (Human Oral Squamous Cell) | Bleomycin Sulfate | 4.6 | researchmap.jp |

| HSC-2 (Human Oral Squamous Cell) | Mitomycin C | >22.7 (TS) | researchmap.jp |

| Ca9-22 (Human Oral Squamous Cell) | This compound | 216.9 | researchmap.jp |

| HSC-2 (Human Oral Squamous Cell) | Doxorubicin | 3.6 | researchmap.jp |

| HSC-2 (Human Oral Squamous Cell) | Etoposide | 6.0 | researchmap.jp |

| HSC-2 (Human Oral Squamous Cell) | Cisplatin (CDDP) | 19 | researchmap.jp |

| HepG2 (Human Hepatoma) | This compound | >500 | researchmap.jp |

Cellular Responses to this compound-Induced DNA Damage

The DNA damage inflicted by this compound triggers a complex series of cellular responses aimed at either repairing the damage or initiating cell death. patsnap.com

Activation of DNA Damage Response Pathways

This compound induces both single- and double-strand DNA breaks, which activates the DNA Damage Response (DDR) pathways. patsnap.com Key players in these pathways are the transducer kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). harvard.eduresearchgate.net ATM is primarily activated by double-strand breaks, while ATR responds to single-strand DNA. harvard.eduresearchgate.net Upon activation, these kinases phosphorylate a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. medchemexpress.com The activation of ATM and ATR can lead to the phosphorylation of checkpoint kinases CHK1 and CHK2, which in turn can inhibit cell cycle progression, allowing time for DNA repair. mdpi.comembopress.org

Enzymatic Repair of this compound-Induced DNA Lesions

Cells employ several enzymatic repair pathways to counteract the DNA lesions caused by agents like this compound. The main pathways for repairing double-strand breaks are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). frontiersin.orgrndsystems.com Single-strand breaks are primarily repaired through the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. frontiersin.orgrndsystems.com

In the context of peplomycin-induced damage, which includes oxidized bases, the BER pathway is particularly relevant. researchgate.net This pathway is initiated by DNA glycosylases that recognize and remove the damaged base, creating an abasic site that is then further processed by other enzymes to restore the correct DNA sequence. rndsystems.commdpi.com

Role of Poly(ADP-ribose) Polymerase in Cellular Sensitivity

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial sensors of DNA single-strand breaks. nih.govmdpi.com Upon detecting a break, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins to the site of damage. mednexus.org This process is integral to the BER pathway. mdpi.com

Inhibition of PARP can enhance the cytotoxicity of DNA-damaging agents like this compound. mdpi.com By preventing the repair of single-strand breaks, PARP inhibitors can lead to the accumulation of these breaks, which can then collapse replication forks and generate more lethal double-strand breaks, particularly in cancer cells that may already have deficiencies in other DNA repair pathways. mednexus.orgmdpi.com This concept, known as synthetic lethality, is a key strategy in cancer therapy. mdpi.com The downregulation of PARP-1 has been shown to increase resistance to oxidative stress, highlighting its role in mediating cell death following DNA damage. plos.org

Preclinical in vivo Efficacy Models of this compound

The antitumor effects of this compound have been evaluated in various preclinical animal models of cancer, providing insights into its in vivo efficacy.

Evaluation in Animal Models of Cancer

Studies in animal models are crucial for assessing the therapeutic potential of anticancer agents before they are tested in humans. championsoncology.comnih.gov These models, which include xenografts (human tumor cells grown in immunodeficient mice) and syngeneic models (mouse tumor cells in mice with a competent immune system), allow for the evaluation of a drug's effect on tumor growth and metastasis. plos.orgmdpi.com

In a study on the permeability of tumor cells to peplomycin, the uptake of the drug was investigated in various tumor cell lines, including AH66, AH66F, Ehrlich, and P388 cells, which can be used to establish animal tumor models. nih.gov The study found that the uptake of peplomycin into tumor cells was likely through passive diffusion. nih.gov Another study investigated the carcinogenicity of this compound in Sprague-Dawley rats and found that repeated subcutaneous application led to the development of tumors at the injection site and in the kidneys. nih.gov While this study focused on toxicity, it demonstrates the in vivo activity of the compound. The establishment of preclinical models is a pivotal aspect of anticancer drug discovery. mdpi.com

Here is a table summarizing the preclinical in vivo evaluation of this compound:

Table 2: Preclinical in vivo Evaluation of this compound| Animal Model | Tumor Model | Key Findings | Source |

|---|---|---|---|

| Rats (Sprague-Dawley) | Chemically-induced tumors | Repeated subcutaneous application induced fibrosarcomas at the injection site and renal tumors (adenomas, adenocarcinomas, sarcomas). | nih.gov |

| Mice (with various tumor cell lines) | Tumor cell permeability models (AH66, AH66F, Ehrlich, P388) | Peplomycin is taken up by tumor cells via passive diffusion, a process that can be influenced by metabolic inhibitors and membrane modifiers. | nih.gov |

Investigation of in vivo Tissue and Cellular Responses

The preclinical pharmacodynamics of this compound have been characterized through various in vivo studies, which demonstrate its effects on both cancerous and normal tissues at a cellular and ultrastructural level. These investigations reveal a pattern of induced cellular changes, including cytostatic effects, tissue remodeling, and specific molecular responses. The primary mechanism of peplomycin involves the induction of DNA strand breaks, which triggers these downstream cellular events. patsnap.compatsnap.com

Research in animal models has provided specific insights into the compound's impact on different organ systems and tumor models.

Pulmonary Tissue Responses in Rodent Models

Studies in rats have shown distinct responses within pulmonary tissue following the administration of peplomycin. A notable finding is the induction of fibrosis, particularly in the peripheral lung regions near the pleura. medchemexpress.com This process is characterized by the differentiation of pulmonary fibroblasts into alpha-smooth muscle actin (alpha-SMA)-positive myofibroblasts. medchemexpress.com Ultrastructural examination of these transformed cells reveals they contain abundant microfilaments and cellular organelles. medchemexpress.com

| Tissue/Cell Type | Observed Response | Cellular Characteristics | Source |

|---|---|---|---|

| Pulmonary Fibroblasts | Differentiation into Myofibroblasts (MF) | Positive for alpha-smooth muscle actin (alpha-SMA) | medchemexpress.com |

| Peripheral Lung Tissue | Advanced Fibrosis | Contains a small number of alpha-SMA-positive myofibroblasts | medchemexpress.com |

| Myofibroblasts (Ultrastructure) | Cellular Alterations | Possess abundant microfilaments and cellular organelles | medchemexpress.com |

Ultrastructural Alterations in Prostatic Tissue

Investigations using rat models have also detailed the cytostatic effects of this compound on the ventral prostate. nih.gov While only a minor decrease in the ventral prostatic weight to body weight ratio was noted after 14 days, significant changes were observed at the ultrastructural level within the prostatic cells. nih.gov These alterations point to a direct impact on cellular organelles and nuclear integrity. nih.gov

The primary changes occurred in the cytoplasm, which showed marked vacuolization, degeneration of the rough endoplasmic reticulum, and a disappearance of the cytoplasmic matrix. nih.gov The nucleus was also significantly affected, displaying a marked indentation of the nuclear membrane and a loss of nucleoplasm. nih.gov These findings collectively suggest that this compound induces cytostatic changes within rat ventral prostate tissue. nih.gov

| Cellular Component | Observed Alteration | Source |

|---|---|---|

| Cytoplasm | Marked vacuolization | nih.gov |

| Rough Endoplasmic Reticulum | Degeneration | nih.gov |

| Cytoplasmic Matrix | Disappearance | nih.gov |

| Nuclear Membrane | Marked indentation | nih.gov |

| Nucleoplasm | Disappearance | nih.gov |

Responses in Tumor Tissues

In preclinical and clinical settings, peplomycin has demonstrated direct effects on tumor tissues. One of the key responses observed in vivo is the induction of tumor necrosis. scirp.orgscirp.org Further investigations have identified more specific molecular responses. For instance, studies have shown that peplomycin can induce the expression of squamous cell carcinoma antigen (SCA) in vivo in a uterine cervical cancer cell line. nih.gov Additionally, in studies of patients with nasal natural killer/T-cell lymphoma treated with regimens containing this compound, a decrease in serum levels of Interferon-Inducible Protein-10 (IP-10) was observed during complete remission phases. aacrjournals.org

Mechanisms of Resistance to Peplomycin Sulfate and Translational Strategies

Elucidation of Intrinsic and Acquired Resistance Mechanisms to Peplomycin (B1231090) Sulfate (B86663) at the Molecular Level

Resistance to peplomycin sulfate can be either intrinsic, meaning the cancer cells are naturally resistant, or acquired, developing after exposure to the drug. mdpi.com These resistance mechanisms are complex and multifactorial, involving changes at the molecular level that affect drug uptake, metabolism, and the cellular response to DNA damage.

Intrinsic resistance can be linked to the inherent characteristics of the cancer cells. For instance, some tumor cells may have a lower uptake of the drug or possess highly efficient DNA repair mechanisms that can counteract the effects of peplomycin. aacrjournals.orgnih.gov Acquired resistance, on the other hand, emerges through the selection of cancer cell populations that have developed mutations or altered gene expression profiles that confer a survival advantage in the presence of the drug. mdpi.com

One of the key mechanisms of resistance involves the enzymatic inactivation of peplomycin. Bleomycin (B88199) hydrolase, a cysteine protease, can metabolize and inactivate peplomycin, and increased levels of this enzyme have been found in bleomycin-resistant cells. nih.gov

Furthermore, resistance can be mediated by alterations in drug transporters. The ABCB1 (MDR1) gene, which encodes the P-glycoprotein efflux pump, can actively transport a wide range of anticancer drugs out of the cell, leading to reduced intracellular drug concentrations and resistance. aacrjournals.orgresearchgate.net While peplomycin is not a classic substrate for P-glycoprotein, the overexpression of multidrug resistance-associated proteins (MRPs) can also contribute to resistance. researchgate.net

The tumor microenvironment also plays a significant role in drug resistance. Hypoxia, a common feature of solid tumors, can induce adaptive survival responses in cancer cells, including the upregulation of DNA repair pathways, which can contribute to resistance to DNA-damaging agents like peplomycin. frontiersin.orggoogle.com

Molecular Determinants of this compound Resistance

Several molecular factors have been identified as key determinants of resistance to this compound. These include the efficiency of DNA repair pathways and various cellular factors that can modulate the drug's efficacy.

Peplomycin exerts its cytotoxic effect by inducing single- and double-strand breaks in DNA. patsnap.compatsnap.com Therefore, the cell's ability to repair this damage is a critical determinant of its sensitivity to the drug. Enhanced DNA repair capacity is a major mechanism of resistance to DNA-damaging agents. frontiersin.orgresearchgate.net

Multiple DNA repair pathways are involved in processing the types of DNA damage caused by peplomycin, including:

Base Excision Repair (BER): This pathway is involved in repairing single-base damage.

Nucleotide Excision Repair (NER): NER is crucial for removing bulky adducts and other helix-distorting lesions. mdpi.com

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two major pathways for repairing double-strand breaks. sci-hub.se

Upregulation of genes involved in these pathways can lead to more efficient repair of peplomycin-induced DNA damage, thereby reducing the drug's cytotoxicity. frontiersin.orgmdpi.com For example, increased expression of proteins involved in HR, such as RAD51, can contribute to resistance. sci-hub.se Conversely, deficiencies in certain DNA repair pathways can sensitize cells to peplomycin.

Beyond DNA repair, a multitude of other cellular factors can influence the efficacy of and resistance to this compound.

Drug Inactivation: As mentioned earlier, increased activity of bleomycin hydrolase can lead to the inactivation of peplomycin and subsequent resistance. nih.gov

Drug Efflux: The overexpression of efflux pumps, such as those from the ABC transporter family, can reduce the intracellular concentration of the drug. aacrjournals.orgresearchgate.net

Cellular Signaling Pathways: Alterations in signaling pathways that regulate cell survival, apoptosis, and proliferation can impact sensitivity to peplomycin. For example, the p53 tumor suppressor protein plays a crucial role in inducing apoptosis in response to DNA damage. mdpi.com Mutations in the p53 gene can lead to resistance to DNA-damaging agents.

Redox State of the Cell: Peplomycin's mechanism of action involves the generation of reactive oxygen species (ROS). patsnap.com Therefore, the intracellular redox environment, including the levels of antioxidants like glutathione, can influence the drug's activity.

Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia and the presence of stromal cells, can contribute to resistance by altering cellular metabolism and promoting cell survival pathways. google.comresearchgate.net

Table 1: Molecular Determinants of this compound Resistance

| Category | Determinant | Mechanism of Resistance |

| Drug Inactivation & Efflux | Increased Bleomycin Hydrolase Activity | Enzymatic inactivation of peplomycin. nih.gov |

| Overexpression of ABC Transporters | Increased efflux of the drug from the cell, reducing intracellular concentration. aacrjournals.orgresearchgate.net | |

| DNA Repair | Upregulation of DNA Repair Pathways (BER, NER, HR, NHEJ) | Enhanced repair of peplomycin-induced DNA damage. frontiersin.orgmdpi.comsci-hub.se |

| Cellular Signaling | p53 Mutations | Impaired apoptosis in response to DNA damage. mdpi.com |

| Altered Apoptotic Pathways | Reduced programmed cell death. researchgate.net | |

| Cellular Environment | Increased Antioxidant Levels (e.g., Glutathione) | Neutralization of reactive oxygen species required for peplomycin activity. |

| Hypoxia | Induction of survival pathways and resistance to DNA-damaging agents. google.com |

Preclinical Strategies for Overcoming this compound Resistance

Overcoming resistance to this compound is a key focus of preclinical research. Strategies being explored include the use of combination therapies and the development of novel agents that can resensitize resistant cells to the drug.

Combining peplomycin with other anticancer agents can enhance its efficacy and potentially overcome resistance. googleapis.com The rationale behind this approach is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Examples of synergistic combinations include:

Peplomycin and other chemotherapeutic agents: Combining peplomycin with drugs that have different mechanisms of action, such as 5-fluorouracil (B62378) (5-FU) or cisplatin (B142131), can lead to synergistic or additive effects. researchgate.netresearchmap.jp For instance, 5-FU can induce the expression of Fas, which may synergize with peplomycin-induced Fas-L to promote apoptosis. researchgate.net

Peplomycin and inhibitors of resistance mechanisms: The use of agents that inhibit the mechanisms of resistance to peplomycin is a promising strategy. For example, inhibitors of bleomycin hydrolase, such as E-64, have been shown to potentiate the cytotoxicity of peplomycin. nih.gov Similarly, inhibitors of efflux pumps could increase the intracellular concentration of peplomycin. nih.gov

Another approach to overcoming resistance is to target novel pathways that are involved in the resistance mechanism. This could involve the development of new drugs that specifically modulate these pathways.

Targeting DNA Repair Pathways: Inhibitors of DNA repair enzymes, such as PARP inhibitors, are being investigated in combination with DNA-damaging agents. nih.gov By inhibiting a key DNA repair pathway, these drugs can increase the amount of DNA damage caused by agents like peplomycin, leading to increased cell death.

Modulating Cellular Signaling: Targeting signaling pathways that promote cell survival and resistance could also restore sensitivity to peplomycin. For example, strategies to restore p53 function in tumors with mutant p53 are being explored.

Targeting the Tumor Microenvironment: Strategies to overcome hypoxia-induced resistance are also under investigation. google.com This could involve the use of agents that improve tumor oxygenation or that target hypoxic cells specifically.

Immunotherapy: Combining chemotherapy with immunotherapy is an emerging and powerful strategy in cancer treatment. nih.gov Chemotherapy can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response. This can be further enhanced by the use of immune checkpoint inhibitors.

Table 2: Preclinical Strategies to Overcome Peplomycin Resistance

| Strategy | Approach | Example/Mechanism |

| Synergistic Combination Therapies | Combination with other chemotherapeutics | Peplomycin + 5-Fluorouracil: Synergistic induction of apoptosis through the Fas/Fas-L pathway. researchgate.net |

| Inhibition of resistance mechanisms | Peplomycin + E-64 (Bleomycin hydrolase inhibitor): Increased intracellular concentration of active peplomycin. nih.gov | |

| Targeting Novel Pathways | Inhibition of DNA repair | Peplomycin + PARP inhibitors: Increased accumulation of DNA damage. nih.gov |

| Modulation of cell signaling | Restoring p53 function to enhance apoptosis. | |

| Targeting the tumor microenvironment | Agents to reduce hypoxia and overcome hypoxia-induced resistance. google.com | |

| Combination with immunotherapy | Peplomycin + Immune checkpoint inhibitors: Enhancing the anti-tumor immune response. nih.gov |

Modulating the Tumor Microenvironment to Enhance this compound Efficacy

The tumor microenvironment (TME) is a complex network of non-cancerous cells and extracellular components that plays a critical role in tumor progression, metastasis, and response to therapy. The TME can create a protective, immunosuppressive shield that limits the effectiveness of chemotherapeutic agents. Therefore, strategies aimed at modulating the TME are being investigated to enhance the efficacy of drugs like this compound. Research suggests that peplomycin not only has direct cytotoxic effects on cancer cells but also possesses immunomodulatory properties that can alter the TME in favor of an anti-tumor response. karger.comnih.gov

Translational strategies are focused on leveraging and amplifying these effects by targeting specific cellular components of the TME and combining peplomycin with other therapies.

Targeting Immunosuppressive Cell Populations

A key mechanism of resistance is the presence of cells that suppress the body's natural anti-tumor immune response. Peplomycin has been shown to directly counter some of these cell populations.

Tumor-Associated Macrophages (TAMs): TAMs, particularly the M2-polarized phenotype, are known to promote tumor growth, angiogenesis, and immune suppression. nih.gov Research on cutaneous squamous cell carcinoma (SCC) has demonstrated that intra-arterial administration of peplomycin significantly decreases the number of CD68+ TAMs within the tumor. karger.com This reduction in TAMs helps to dismantle the immunosuppressive environment. Furthermore, studies on the related compound, bleomycin, have shown it can reverse the polarization of M2 macrophages to the anti-tumor M1 phenotype. nih.gov This repolarization could represent a key mechanism by which peplomycin enhances anti-tumor immunity, shifting the TME from a pro-tumor to an anti-tumor state. nih.gov

Regulatory T cells (Tregs): Tregs are another critical immunosuppressive cell type, responsible for dampening the activity of cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells. karger.comnih.gov Clinical research has provided direct evidence that peplomycin therapy significantly reduces the ratio of CD4+CD25+Foxp3+ Tregs at the tumor site. karger.com By decreasing the Treg population, peplomycin helps to unleash the full potential of the patient's anti-tumor immune cells.

Cancer-Associated Fibroblasts (CAFs): CAFs are a major component of the tumor stroma and contribute to therapy resistance by secreting growth factors, promoting angiogenesis, and extensively remodeling the extracellular matrix (ECM). nih.gov This remodeling can create a dense physical barrier that impedes drug delivery to cancer cells. biorxiv.org While direct studies on peplomycin's effect on CAFs are limited, a key translational strategy is to target CAFs in combination with peplomycin. Depleting CAFs or inhibiting their function could disrupt the supportive stromal network and enhance the penetration and efficacy of peplomycin.

Enhancing Cytotoxic T-Lymphocyte Activity

The ultimate goal of cancer immunotherapy is to enable the patient's own immune system, particularly cytotoxic T lymphocytes (CTLs), to recognize and eliminate tumor cells. In addition to reducing immunosuppressive cell populations, peplomycin treatment has been shown to concurrently increase the infiltration of CD8+TIA-1+ CTLs into the tumor. karger.comnih.gov This finding is significant, as it indicates that peplomycin treatment actively shifts the balance within the TME towards a more immunologically active, anti-tumor state.

Translational Strategy: Combination with Immune Checkpoint Inhibitors

The observed ability of peplomycin to increase the presence of CTLs at the tumor site provides a strong rationale for combining it with immune checkpoint inhibitors (ICIs). karger.comnih.gov ICIs, such as anti-PD-1 antibodies, work by blocking the "brakes" on T-cells, but their effectiveness is often limited by a lack of pre-existing T-cell infiltration (a "cold" tumor). nih.govfrontiersin.org

Peplomycin can act as a priming agent, turning "cold" tumors "hot." Its cytotoxic action can induce immunogenic cell death, leading to the release of tumor antigens. Simultaneously, by decreasing Treg and TAM populations and increasing CTL infiltration, it creates a microenvironment where ICIs can function more effectively. karger.comfrontiersin.org This combination represents a promising translational strategy to create a synergistic anti-tumor effect, where peplomycin initiates an immune response and ICIs sustain and amplify it.

| TME Component | Pro-Tumor Function | Observed or Hypothesized Effect of Peplomycin | Potential Translational Strategy to Enhance Efficacy |

| Tumor-Associated Macrophages (TAMs) | Promote tumor growth, angiogenesis, and immunosuppression. nih.gov | Observed: Decreases the number of TAMs in the tumor. karger.comHypothesized: May repolarize M2 (pro-tumor) macrophages to M1 (anti-tumor) phenotype. nih.gov | Combine with therapies that further target or repolarize TAMs. |

| Regulatory T cells (Tregs) | Suppress the function of cytotoxic T lymphocytes (CTLs). karger.com | Observed: Significantly decreases the ratio of Tregs at the tumor site. karger.comnih.gov | Combine with Treg-depleting agents or immune checkpoint inhibitors. |

| Cancer-Associated Fibroblasts (CAFs) | Remodel extracellular matrix (ECM), creating a barrier to drug delivery; secrete immunosuppressive factors. nih.gov | Effect not fully characterized. | Combine with CAF-inhibiting drugs (e.g., FAP inhibitors) to improve drug penetration and reduce immunosuppression. |

| Cytotoxic T Lymphocytes (CTLs) | Recognize and kill cancer cells. | Observed: Significantly increases the number of infiltrating CTLs at the tumor site. karger.comnih.gov | Combine with immune checkpoint inhibitors (e.g., anti-PD-1) to amplify the activity of the newly infiltrated CTLs. nih.gov |

| Extracellular Matrix (ECM) | Acts as a physical barrier, preventing drug penetration; sequesters growth factors. biorxiv.org | Bleomycin, a related compound, is known to induce ECM remodeling and fibrosis. jove.comsmj.org.sa | Combine with agents that degrade the ECM (e.g., hyaluronidase) to improve peplomycin delivery. |

Immunomodulatory Effects of Peplomycin Sulfate in Preclinical Models

Impact on Tumor-Infiltrating Immune Cells

Peplomycin (B1231090) sulfate (B86663) has been observed to alter the landscape of immune cells infiltrating tumor sites. Specifically, studies investigating its effects on cutaneous squamous cell carcinoma (SCC) have demonstrated that peplomycin (PEP), the active component of peplomycin sulfate, can decrease the presence of immunosuppressive cells while simultaneously increasing cytotoxic T lymphocytes within the lesional skin of patients. This shift in the immune cell profile at the tumor site suggests a favorable re-education of the tumor microenvironment towards an antitumor state.

A key immunomodulatory effect of this compound is its ability to reduce the populations of immunosuppressive cells that hinder effective antitumor immunity. Research has shown that peplomycin decreases the number of tumor-infiltrating regulatory T cells (Tregs) and tumor-associated macrophages (TAMs) at tumor sites. Regulatory T cells are known to suppress antitumor immune responses, while tumor-associated macrophages, particularly those with an M2 phenotype, can promote tumor growth, angiogenesis, and further immunosuppression. The reduction of these cell types by this compound suggests a mechanism by which the compound helps to alleviate tumor-induced immunosuppression.

Table 1: Impact of Peplomycin on Immunosuppressive Cell Populations in Preclinical Models

| Immunosuppressive Cell Type | Observed Effect of Peplomycin | Source |

| Regulatory T cells (Tregs) | Decreased infiltration | |

| Tumor-Associated Macrophages (TAMs) | Decreased infiltration |

Enhancement of Antitumor Immune Responses by this compound

A significant finding regarding the immunomodulatory effects of this compound is its capacity to augment the activity of cytotoxic T lymphocytes (CTLs). Studies have reported an increase in CD8(+)TIA-1(+) cytotoxic T cells at tumor sites following peplomycin administration. Cytotoxic T lymphocytes are crucial components of adaptive immunity, responsible for directly recognizing and eliminating cancer cells. The augmentation of their numbers and activity by this compound indicates a direct contribution to the host's ability to mount an effective cellular immune response against the tumor.

Table 2: Impact of Peplomycin on Antitumor Immune Cell Activity in Preclinical Models

| Antitumor Immune Cell Type | Observed Effect of Peplomycin | Source |

| Cytotoxic T Lymphocytes (CTLs) | Increased activity and numbers |

Structure Activity Relationship Studies and Peplomycin Sulfate Analog Development

Identification of Critical Structural Motifs for Peplomycin (B1231090) Sulfate's Biological Activity

Peplomycin sulfate's mechanism of action, similar to bleomycin (B88199), primarily involves DNA binding and subsequent DNA strand scission, leading to the inhibition of DNA synthesis and ultimately cell death in rapidly dividing cancer cells. The critical structural motifs responsible for this activity are largely shared with the bleomycin core structure wikidata.org.

Key structural motifs identified as crucial for the biological activity of peplomycin sulfate (B86663) include:

The Bleomycin Core: This complex glycopeptide backbone forms the fundamental scaffold for activity wikidata.org.

Metal-Binding Domain: An essential component within the bleomycin core, this domain is responsible for chelating metal ions, such as iron and copper. This metal chelation is indispensable for the drug's DNA-cleaving activity, as it facilitates the generation of reactive oxygen species that damage DNA wikidata.org.

Bithiazole Ring: This moiety plays a significant role in the drug's ability to bind to DNA, contributing to the specificity of its interaction with nucleic acids alomedika.com.

Terminal Amine: The terminal amine substituent is critical for DNA binding, likely through electrostatic interactions with the DNA molecule alomedika.com.

Carbohydrate Domain: The carbohydrate portion of the molecule also contributes to the recognition and interaction with DNA, influencing the drug's sequence-specific cleavage patterns rmj.com.ro.

Rational Design and Preclinical Investigation of this compound Analogues

This compound itself represents a product of rational design, developed as an analogue of bleomycin. The primary motivation for its development was to achieve a better therapeutic index, specifically aiming for reduced pulmonary toxicity, a significant side effect associated with the parent bleomycin A2, while maintaining or enhancing antitumor activity alomedika.comdrugbank.com.

The key structural difference that defines this compound as an analogue of bleomycin is the phenylethylamine substituent at the terminal amine position wikidata.org. In contrast, major components of bleomycin, such as bleomycin A2, feature an N1-[3-(dimethylsulfonio)propyl]-bleomycinamide group, and bleomycin B2 contains an N1-[4-(aminoiminomethyl)amino]butyl]-bleomycinamide group uni-freiburg.de. This specific modification in peplomycin was a deliberate structural alteration intended to modulate its pharmacological properties.

The broader field of bleomycin analogue synthesis has seen efforts to create numerous derivatives, largely driven by the goal of mitigating the severe pulmonary toxicity of earlier bleomycins alomedika.com. While specific detailed preclinical investigation data for a wide array of other direct peplomycin analogues (beyond peplomycin itself in comparison to bleomycin) are not extensively documented in general literature, the principle of modifying the terminal amine or other parts of the bleomycin core remains a strategy for developing compounds with improved profiles.

The rational design of this compound aimed for an optimized therapeutic profile compared to bleomycin. This optimization primarily focused on two aspects: enhanced efficacy and improved specificity, particularly concerning the reduction of adverse effects.

The introduction of the phenylethylamine side chain in peplomycin was an attempt to:

Enhance Antitumor Efficacy: While peplomycin was reported to possess potentially higher antitumor activity than bleomycin in some contexts, the primary focus of its design was often on toxicity reduction alomedika.com.

Improve Specificity (Reduced Toxicity): A significant goal was to reduce the severe pulmonary toxicity that limited the clinical utility of bleomycin A2 alomedika.comdrugbank.com. Early reports suggested that peplomycin might have lower pulmonary toxicity, although some later studies indicated similar levels alomedika.com. This attempt at reducing toxicity through structural modification represents a direct optimization effort.

The ongoing research into bleomycin derivatives and delivery systems (e.g., exosomes, folic acid conjugates) for bleomycin, as seen in recent studies, underscores the continuous pursuit of optimizing these compounds for targeted delivery and reduced systemic toxicity, thereby enhancing their therapeutic index. This broader context reflects the principles applied in the original rational design of this compound.

Advanced Research Methodologies and Future Directions in Peplomycin Sulfate Research

Contemporary in vitro and ex vivo Methodologies in Peplomycin (B1231090) Sulfate (B86663) Studies

Modern research into Peplomycin sulfate leverages a sophisticated array of laboratory techniques to elucidate its mechanisms of action at a molecular and cellular level. These in vitro (in a controlled lab environment) and ex vivo (using tissue from a living organism) methods are crucial for understanding its anticancer properties, from its effects on cell populations to its fundamental interactions with DNA.

High-throughput screening (HTS) allows for the rapid testing of this compound against numerous cell lines simultaneously, providing a broad overview of its efficacy and specificity. In comparative studies, this compound's cytotoxic (cell-killing) effects have been evaluated against various human cancer and normal cell lines. researchmap.jpnih.gov For instance, its activity has been systematically compared with other antitumor antibiotics like Mitomycin C and Bleomycin (B88199) sulfate across a panel of human oral squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4, Ca9-22, NA), a human promyelocytic leukemia cell line (HL-60), and normal human oral cells (gingival fibroblasts, pulp cells, and periodontal ligament fibroblasts). researchmap.jpnih.gov

These screening studies reveal significant variations in drug sensitivity among different cancer cell lines. researchmap.jp For Peplomycin, the 50% cytotoxic concentration (CC50) can vary more than 20-fold between the most sensitive and most resistant cell lines, highlighting the heterogeneity of cancer cell responses. researchmap.jp The HSC-2 cell line has been identified as particularly sensitive to Peplomycin, whereas the Ca9-22 line is notably resistant. researchmap.jp

Beyond simple cytotoxicity, HTS platforms are also used to investigate the induction of apoptosis (programmed cell death). Research shows that this compound treatment leads to hallmark signs of apoptosis in a dose-dependent manner, such as nuclear fragmentation and the condensation of chromatin in oral squamous carcinoma cells. medchemexpress.com

Table 1: Comparative Cytotoxicity (CC50) of this compound in Human Tumor Cell Lines This table is interactive. You can sort the data by clicking on the column headers.

| Cell Line | Cancer Type | Peplomycin CC50 (μM) | Relative Sensitivity |

| HSC-2 | Oral Squamous Carcinoma | 9.9 | Most Sensitive |

| HSC-3 | Oral Squamous Carcinoma | >9.9 | Moderately Sensitive |

| HL-60 | Promyelocytic Leukemia | >9.9 | Moderately Sensitive |

| NA | Oral Squamous Carcinoma | >9.9 | Moderately Resistant |

| HSC-4 | Oral Squamous Carcinoma | >9.9 | Moderately Resistant |

| Ca9-22 | Oral Squamous Carcinoma | 216.9 | Most Resistant |

| Data sourced from a comparative study on antitumor antibiotics. researchmap.jp |

Understanding how this compound functions requires a detailed analysis of its interaction with its primary molecular target, DNA. nih.gov Biophysical techniques are indispensable for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. mdpi.comevotec.com

Two-dimensional (2D) NMR spectroscopy has been instrumental in fully assigning the proton signals of the Peplomycin molecule in aqueous solutions. nih.govmdpi.com By examining spectra recorded at high frequencies (up to 900 MHz), researchers have been able to unambiguously identify the spin systems within the molecule, accounting for both non-exchangeable and exchangeable protons. nih.gov This detailed assignment is the first step toward determining the drug's three-dimensional structure in solution. nih.gov Analysis of the signals indicates that Peplomycin adopts a generally extended conformation in its unbound state. nih.gov

This structural data is critical for modeling how Peplomycin, particularly when complexed with a metal ion, binds to DNA and facilitates cleavage. mdpi.com More advanced techniques, such as in-cell NMR, are being developed to monitor these DNA-ligand interactions directly within the nuclei of living human cells, offering insights into how the complex behaves in a natural cellular environment. chemrxiv.org These methods can reveal whether a drug-DNA complex remains stable or is disrupted by off-target interactions with other cellular components. chemrxiv.org

Peplomycin's cytotoxic effect stems from its ability to induce DNA strand breaks, a severe form of cellular damage. researchgate.net A variety of molecular assays are employed to quantify this damage and to study the cell's subsequent repair mechanisms.

One key technique is pulsed-field gel electrophoresis (PFGE) , which can measure the induction of DNA double-strand breaks (DSBs). researchgate.net This method separates large DNA fragments that result from the breaks, allowing for quantification of the initial damage caused by agents like Peplomycin. researchgate.net By allowing the cells to incubate under normal physiological conditions after treatment, researchers can also use PFGE to track the repair of these breaks over time, thus analyzing the repair kinetics . researchgate.net

Another widely used method is the γH2AX assay . amegroups.org This immunofluorescence-based technique detects the phosphorylation of the histone protein H2AX, which occurs rapidly at the sites of DSBs. By staining for and counting these γH2AX foci within cell nuclei, scientists can get a sensitive measure of the number of DSBs. amegroups.orgmdpi.com This assay can be used at various time points to study the initial damage and monitor the rate of repair, providing crucial information on the efficiency of the cell's DNA repair pathways in response to Peplomycin. amegroups.orgmdpi.com

Computational Approaches in this compound Molecular Design

Alongside experimental work, computational or in silico approaches are becoming increasingly vital in drug discovery and development, offering ways to predict molecular behavior and guide the design of more effective therapeutic agents. mdpi.comsilicos-it.be

In silico models provide a fast and cost-effective alternative to physical experiments for screening new compounds and predicting their properties. knoell.com A primary tool in this area is the (Quantitative) Structure-Activity Relationship ((Q)SAR) model. knoell.comeuropa.eu (Q)SAR models are theoretical statistical models that correlate the chemical structure of a molecule with its biological activity (e.g., cytotoxicity). knoell.comfrontiersin.org By analyzing the properties of known Peplomycin analogues and their observed effects, a (Q)SAR model could predict the potential efficacy of newly designed, untested derivatives.

These models are often integrated with other computational techniques like molecular docking and pharmacophore modeling . frontiersin.org Molecular docking simulates how a ligand (like a Peplomycin derivative) fits into the binding site of its target (DNA), while pharmacophore mapping identifies the essential 3D arrangement of features necessary for biological activity. frontiersin.org Together, these computational tools can be used to:

Screen virtual libraries of compounds to identify promising new structures.

Guide the chemical modification of the Peplomycin molecule to enhance its DNA-binding affinity or cytotoxic effects.

Predict potential toxicity and metabolic fate, helping to prioritize which new derivatives should be synthesized and tested in the lab. mdpi.com

Identification of Novel Therapeutic Targets and Pathways for this compound

A key goal of ongoing research is to identify novel molecular targets and cellular pathways that can be exploited to enhance the therapeutic efficacy of this compound or to overcome drug resistance.

One significant finding is the discovery of a synergistic interaction between Peplomycin and the regulation of the Fas/Fas-L pathway , which is a critical signaling cascade for inducing apoptosis. researchgate.net Research in human esophageal carcinoma cell lines showed that Peplomycin specifically induces the expression of Fas ligand (Fas-L). researchgate.net In cells where the protein calpastatin is present at sufficient levels, another protein (NF-κB p65) is protected from degradation, leading to the expression of the Fas receptor. researchgate.net The simultaneous induction of both the ligand (by Peplomycin) and the receptor (mediated by calpastatin) results in a powerful synergistic cell-killing effect. researchgate.net This discovery suggests a novel therapeutic strategy: combining Peplomycin with agents that inhibit calpain (the enzyme regulated by calpastatin) could sensitize cancer cells, particularly those with p53 mutations, to treatment. researchgate.net

Another area of future development involves novel drug delivery systems. Research has identified a transvascular transport pathway that can actively pump molecules into tumor tissue. google.com Exploiting such pathways could be a future strategy to precisely deliver and concentrate agents like Peplomycin at the tumor site, potentially boosting efficacy while minimizing systemic exposure. google.com Furthermore, a broader strategy involves targeting the DNA repair pathways themselves. Since Peplomycin's effectiveness relies on overwhelming a cell's ability to repair DNA damage, inhibiting key repair proteins could amplify its anticancer effects. sci-hub.se

Emerging Research Avenues for this compound-Based Therapeutics

The evolution of cancer treatment hinges on the development of novel therapeutic strategies that can enhance efficacy while minimizing systemic toxicity. For established chemotherapeutic agents like this compound, a derivative of bleomycin, ongoing research is focused on overcoming limitations and expanding its therapeutic potential. patsnap.com Emerging avenues of investigation are primarily centered on sophisticated drug delivery mechanisms and synergistic combination therapies designed to achieve superior clinical outcomes.

Exploration of Advanced Drug Delivery Systems

A significant challenge in chemotherapy is delivering the drug specifically to tumor tissues, thereby reducing damage to healthy cells. Advanced drug delivery systems (ADDS) represent a promising solution to this challenge by encapsulating cytotoxic agents in carrier molecules. frontiersin.orgpharmaexcipients.com These systems are designed to improve the stability and biocompatibility of drugs, facilitate targeted delivery, and enable controlled release at the tumor site. nih.govgsconlinepress.com For this compound, research into ADDS is an active area of exploration, with a focus on liposomal and nanoparticle-based formulations. epo.orggoogle.com

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are versatile carriers capable of encapsulating both water-soluble and lipid-soluble drugs. nih.govualberta.ca The encapsulation of this compound within liposomes is being investigated as a method to improve its intracellular delivery. epo.org By modifying the surface of liposomes, for instance through PEGylation (the attachment of polyethylene (B3416737) glycol), their circulation time in the bloodstream can be prolonged, allowing for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. ualberta.cafrontiersin.org Furthermore, stimuli-responsive liposomes, which release their payload in response to specific conditions in the tumor microenvironment such as lower pH, offer a more targeted approach. nih.gov

Table 1: Overview of Advanced Drug Delivery Systems Explored for this compound

| Delivery System | Core Technology | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Lipid-based vesicles that can encapsulate drugs. ualberta.ca | Improved intracellular drug delivery, potential for reduced systemic toxicity, and opportunities for targeted release. epo.orgnih.gov |

| Nanoparticles | Sub-micron sized particles engineered for drug delivery. frontiersin.org | Enhanced permeability and retention (EPR) effect, targeted delivery to tumor sites, and improved drug bioavailability. frontiersin.orgnih.gov |

Innovative Combination Strategies for Enhanced Therapeutic Outcomes

Combining this compound with other therapeutic modalities is a key strategy to enhance its anticancer activity, overcome drug resistance, and broaden its clinical application. patsnap.com Research in this area focuses on synergistic pairings with other chemotherapeutic agents, hyperthermia, and immunotherapy.

Combination with Other Cytotoxic Agents: this compound has been evaluated in combination with other chemotherapy drugs to create more potent treatment regimens. patsnap.com A notable example is its inclusion in protocols for non-Hodgkin's lymphoma. One such regimen, known as CHOP-P, combines Cyclophosphamide, Doxorubicin (B1662922) (hydroxy-daunomycin), Vincristine (Oncovin), and Prednisone with the addition of Peplomycin. nih.gov Studies on this combination for advanced diffuse lymphoma showed a complete remission rate of 53%. nih.gov Another area of investigation involves pairing peplomycin with etoposide, which has demonstrated an increased antiproliferative effect in laboratory settings. archive.org

| Peplomycin + Cisplatin (B142131) | Human Maxillary Carcinoma Cells (IMC-2) | Combination with hyperthermia showed a marked interactive effect and enhanced thermosensitivity. | nih.gov |

Combination with Hyperthermia: Hyperthermia, the process of heating tumor tissue to temperatures between 104-113°F, is an innovative approach that can make cancer cells more susceptible to chemotherapy. texasoncology.com Heat can disable the DNA repair mechanisms in cancer cells, making them more vulnerable to DNA-damaging agents like this compound. texasoncology.com Research has shown that combining peplomycin with hyperthermia leads to a synergistic cytotoxic effect. In studies on superficial bladder cancer, the combination of peplomycin, Bestatin, and hyperthermia was found to be effective, leading to tumor degeneration and fibrosis. nih.gov Similarly, in-vitro studies on human maxillary carcinoma cells demonstrated that peplomycin enhanced the thermosensitivity of cancer cells, and the combination had a significant interactive effect. nih.gov This approach is particularly promising for increasing the efficacy of treatment for localized, solid tumors. mdpi.com

Combination with Immunotherapy: Immunotherapy, which harnesses the body's own immune system to fight cancer, represents a paradigm shift in oncology. nih.gov Combining chemotherapy with immunotherapy is a strategy designed to create a more robust and durable anti-tumor response. nih.govuclahealth.org this compound is considered a candidate for such combinations due to its potential immunomodulatory effects. Research suggests that peplomycin can decrease the population of immunosuppressive cells within the tumor microenvironment while increasing the presence of cytotoxic T lymphocytes, which are crucial for killing cancer cells. nih.gov This modulation can make tumors more responsive to immune checkpoint inhibitors. nih.govepo.org Clinical strategies are being explored that involve treatment with peplomycin in combination with other agents, followed by immunotherapy, to tackle rare and recurrent cancers. ppm.edu.pl This approach aims to leverage the cell-killing effects of chemotherapy to release tumor antigens, which can then be targeted by an immunotherapy-activated immune system.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bleomycin |

| Cyclophosphamide |

| Doxorubicin (hydroxy-daunomycin) |

| Vincristine (Oncovin) |

| Prednisone |

| Etoposide |

| Cisplatin |

| Bestatin |

Q & A

Q. How can researchers formulate PICOT-compliant hypotheses for clinical trials involving this compound?

- Methodological guidance : Structure questions using Population (e.g., head and neck cancer patients), Intervention (this compound dose), Comparison (standard cisplatin regimen), Outcome (progression-free survival), and Time (12-month follow-up). Align endpoints with RECIST criteria for tumor response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.